CID 11285911
Description
The absence of specific information in the evidence precludes a robust introduction to its molecular properties or applications.
Properties
Molecular Formula |
C47H71NO12 |
|---|---|
Molecular Weight |
842.1 g/mol |
InChI |
InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-12,26-28,30-38,40-42,48,51-52H,4,9,13-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28-,30-,31+,32+,33+,34+,35+,36-,37-,38+,40-,41+,42+,43-,44+,45-,46+,47+/m0/s1 |
InChI Key |
BVZWTQCTAVYACS-UGLFOIIFSA-N |
SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC=C[C@H](O9)/C=C/CCC(=O)O)C)O)O)C)C |
Canonical SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights from studies on other PubChem CID-registered compounds and general comparison methodologies can guide a hypothetical framework:
Key Parameters for Comparison
Structural Similarity: Example: Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups, impacting solubility and bioactivity . Without CID 11285911's structure, this analysis is speculative.
Functional Applications: Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) target specific enzymes or receptors .
Physicochemical Properties :
- Metrics such as logP, solubility, and molecular weight are critical. For instance, oscillatoxin derivatives (CIDs 101283546, 185389) exhibit varied bioactivity due to methyl group substitutions .

Hypothetical Data Table
Research Findings and Limitations
- Critical Gaps: No structural data or synthetic pathways for this compound are provided in the evidence. Patent documents (e.g., ) focus on technical site policies rather than chemical attributes. Comparative studies in the evidence focus on unrelated compounds (e.g., chemotherapy-induced diarrhea treatments , betulin derivatives ).
- Guidelines for compound comparison emphasize structural alignment, functional group analysis, and bioactivity profiling .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 11285911's biochemical properties?
- Methodology :
Use the PICOT framework to structure the question: define the Population/Problem (e.g., biological systems affected by this compound), Intervention/Indicator (e.g., dosage or exposure conditions), Comparison (control groups or alternative compounds), Outcome (specific biochemical effects), and Timeframe (duration of study) .
Apply the FINER criteria to ensure the question is Feasible (resource-appropriate), Interesting (novelty in biochemical pathways), Novel (addresses gaps in existing literature), Ethical , and Relevant to chemical research .
Refine specificity by narrowing scope (e.g., "How does this compound inhibit Enzyme X in E. coli over 24-hour exposure?") .
Q. What are the key components of a robust experimental design for characterizing this compound?
- Methodology :
Define variables : Independent (e.g., temperature, concentration), dependent (e.g., reaction rate, solubility), and controlled variables (e.g., pH, solvent) .
Select instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) and validate methods using established protocols .
Include replication (trials for statistical validity) and controls (positive/negative controls for comparative analysis) .
Predefine data analysis methods (e.g., regression models for dose-response curves) to avoid post-hoc bias .
Q. How to conduct a systematic literature review to identify knowledge gaps about this compound?
- Methodology :
Use Boolean search operators in databases (e.g., PubMed, SciFinder) with terms like "this compound AND toxicity" and filter by publication date .

Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and categorize findings into themes (e.g., synthesis methods, biological activity) .
Map gaps using tools like PRISMA flow diagrams to highlight understudied areas (e.g., long-term environmental impacts) .
Advanced Research Questions
Q. How to address contradictions in experimental data when analyzing this compound's reactivity under varying conditions?
- Methodology :
Apply principal contradiction analysis : Identify the dominant factor (e.g., temperature vs. catalyst presence) influencing discrepancies and test its role in controlled follow-up experiments .
Use triangulation by cross-validating results with alternative methods (e.g., computational simulations via DFT for reaction mechanisms) .
Document confounding variables (e.g., impurities, instrument calibration drift) and statistically adjust results using ANOVA or multivariate regression .
Q. What methodologies integrate computational models with experimental studies of this compound?
- Methodology :
Combine QSAR models (Quantitative Structure-Activity Relationships) to predict bioactivity, then validate predictions in vitro (e.g., enzyme inhibition assays) .
Use molecular docking simulations to screen this compound's binding affinity with target proteins, prioritizing high-score candidates for synthesis .
Leverage machine learning pipelines to analyze high-throughput screening data, identifying patterns in toxicity or efficacy .
Q. How to design interdisciplinary research for this compound derivatives combining synthesis and bioactivity assessment?
- Methodology :
Adopt a convergent design : Chemists synthesize derivatives (e.g., halogenated analogs), while biologists test antimicrobial activity in parallel workflows .
Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent, catalyst) and bioassay parameters (e.g., cell line selection) .
Use mixed-methods analysis : Qualitative data (e.g., crystallography images) contextualize quantitative results (e.g., IC50 values) .
Methodological Best Practices
- Data Integrity : Ensure reproducibility by detailing protocols in supplementary materials (e.g., step-by-step synthesis, raw spectral data) .
- Ethical Compliance : Address safety protocols (e.g., fume hood use) and ethical approvals (e.g., animal testing guidelines) in the "Materials and Methods" section .
- Interdisciplinary Collaboration : Define roles (e.g., synthetic chemist vs. computational biologist) and milestones in project charters to align team objectives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

